4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
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Overview
Description
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . Another approach includes the use of multicomponent reactions involving 2,4-dichlorobenzaldehyde, acetophenone, and ethyl cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines .
Scientific Research Applications
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with modifications on the pyrazolo[3,4-d]pyrimidine scaffold, showing enhanced cytotoxic activities.
Uniqueness
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8ClN5 |
---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
4-chloro-N-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-9)16-17-11(8)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
PMZODXFLGOEQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=NN2)N=CN=C3Cl |
Origin of Product |
United States |
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